molecular formula C25H22N2O2 B295552 5-methyl-4-{2-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-{2-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B295552
M. Wt: 382.5 g/mol
InChI Key: UGTAUWVBQSLPOY-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-{2-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MPDPH, is a chemical compound with potential applications in scientific research. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects. In

Scientific Research Applications

5-methyl-4-{2-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as cancer and cardiovascular disease.

Mechanism of Action

The mechanism of action of 5-methyl-4-{2-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to act by inhibiting the formation of reactive oxygen species (ROS) and reducing oxidative stress. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant and detoxification systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to improve cognitive function and reduce oxidative damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-4-{2-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its neuroprotective properties, which make it a useful tool for studying neurodegenerative diseases. Additionally, this compound has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 5-methyl-4-{2-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the optimal dosage and administration of this compound for various experimental conditions.

Synthesis Methods

The synthesis of 5-methyl-4-{2-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 2-hydroxybenzaldehyde, 2-methylbenzyl alcohol, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is this compound, which can be purified using column chromatography.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

(4E)-5-methyl-4-[[2-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C25H22N2O2/c1-18-10-6-7-12-21(18)17-29-24-15-9-8-11-20(24)16-23-19(2)26-27(25(23)28)22-13-4-3-5-14-22/h3-16H,17H2,1-2H3/b23-16+

InChI Key

UGTAUWVBQSLPOY-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=CC=C2/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C

SMILES

CC1=CC=CC=C1COC2=CC=CC=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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